molecular formula C5H8O3Se B056428 4-Methylseleno-2-oxobutanoic acid CAS No. 122651-70-1

4-Methylseleno-2-oxobutanoic acid

Cat. No.: B056428
CAS No.: 122651-70-1
M. Wt: 195.09 g/mol
InChI Key: XAXSOIXWIMTBOZ-UHFFFAOYSA-N
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Description

4-Methylseleno-2-oxobutanoic acid (C₅H₈O₃Se) is a selenated derivative of 2-oxobutanoic acid, where a methylseleno (-SeCH₃) group substitutes the hydrogen at the C4 position. This compound is structurally analogous to sulfur-containing variants like 4-(methylsulfanyl)-2-oxobutanoic acid (), but selenium confers distinct physicochemical and biochemical properties. Selenium’s higher atomic weight and polarizability compared to sulfur may enhance redox activity, making it relevant in antioxidant research or enzyme cofactor studies.

Properties

CAS No.

122651-70-1

Molecular Formula

C5H8O3Se

Molecular Weight

195.09 g/mol

IUPAC Name

4-methylselanyl-2-oxobutanoic acid

InChI

InChI=1S/C5H8O3Se/c1-9-3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

XAXSOIXWIMTBOZ-UHFFFAOYSA-N

SMILES

C[Se]CCC(=O)C(=O)O

Canonical SMILES

C[Se]CCC(=O)C(=O)O

Other CAS No.

122651-70-1

Synonyms

4-MeSe-Met
4-methylseleno-2-oxobutanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight Substituent at C4 Key Properties/Applications Reference
4-Methylseleno-2-oxobutanoic acid C₅H₈O₃Se 195.08 g/mol -SeCH₃ Hypothesized redox activity, potential antioxidant Inferred
4-(Methylsulfanyl)-2-oxobutanoic acid C₅H₈O₃S 148.18 g/mol -SCH₃ Methionine metabolism intermediate
4-Methyl-2-oxopentanoic acid C₆H₁₀O₃ 130.14 g/mol -CH₂CH₃ Laboratory chemical, synthesis precursor
4-Methoxy-2,4-dioxobutanoic acid C₅H₆O₅ 158.10 g/mol -OCH₃, =O Reactive di-ketone, synthetic intermediate
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid C₁₅H₁₉ClN₂O₃ 310.78 g/mol -C₆H₄Cl, -N(CH₃)CH₂CH₂N Anticancer/antimicrobial research
Key Observations:
  • Selenium vs. Sulfur : The selenium analog (hypothetical) has a higher molecular weight (195.08 vs. 148.18 g/mol) and may exhibit stronger nucleophilicity and redox activity than its sulfur counterpart .
  • Aryl vs.
  • Functional Group Diversity : The methoxy-dioxo variant () contains two ketone groups, increasing electrophilicity and reactivity in condensation reactions .
Key Differences:
  • Michael Additions : Sulfur and selenium analogs may utilize similar pathways, but selenium’s lower electronegativity could alter reaction kinetics .
  • Aryl Derivatives : highlights the use of Friedel-Crafts acylation for aryl-substituted analogs, requiring stringent anhydrous conditions .

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